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Application Note: High-Yield Production of (+)-Valencene in Komagataella phaffii

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Valencene

CAS No.: 4630-07-3

Cat. No.: S546532

Strain and Culture Conditions

¢ Host Strain: Komagataella phaffii GS115 [1].

¢ Engineering Tool: CRISPR/Cas9 system for genetic modifications [1].

e Culture Medium: YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose) [1].

¢ Culture Conditions: Incubation at 30°C and 220 rpm [1].

e Extraction Aid: 10% n-dodecane is added to the shake flasks after 24 hours of incubation for in-situ
extraction of the volatile valencene [1].

Key Genetic Engineering Strategies

The high production titer was achieved through sequential metabolic engineering. The table below

summarizes the strategies and the corresponding improvement in valencene yield [1].

Table 1. Summary of Engineering Strategies and Yield Improvements in K. phaffii

Engineering . . Resulting Fold Increase

Specific Modification ) )
Strategy Valencene Titer (Cumulative)
Base Strain Integration of valencene synthase 2.1 mg/L -

(CaVAL) from Callitropsis
nootkatensis [1].

Fusion Expression Fusion of FPP synthase (ERG20) with 8.2 mg/L ~4x
valencene synthase (CaVAL) using
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Engineering . . Resulting Fold Increase
Specific Modification ) )
Strategy Valencene Titer (Cumulative)

an optimized linker [1].

MVA Pathway Overexpression of key MVA pathway Increased by ~5x
Enhancement genes: IDI1, tHMG1, ERG12, ERG19  27% (to ~10.4

[1]. mg/L)
Competitive Deletion of the native promoter of 48.1 mg/L ~23X
Pathway Down- ERG9 (squalene synthase) [1].
regulation
Gene Copy Number  Optimization to three copies of the 173.6 mgl/L (in ~83x
Amplification ERG20-CaVAL fusion expression shake flasks)

cassette [1].

Detailed Experimental Protocol

3.1. Plasmid and Strain Construction

e Host Preparation: Construct a K. phaffii GS115 strain constitutively expressing the Cas9 protein
(e.g., strain GS115-Cas9) [1].

¢ gRNA Design: Design sgRNA sequences targeting specific genomic loci for integration using the
Benchling CRISPR tool [1].

e Donor DNA Construction: Clone the expression cassettes (e.g., CaVAL, MVA pathway genes,
fusion proteins) into donor plasmids with appropriate homology arms [1].

¢ Strain Transformation: Co-transform the K. phaffii host with the sgRNA plasmid and the linear donor
DNA using electroporation to generate recombinant strains [1]. All constructed strains should be
verified by diagnostic PCR [1].

3.2. Flask-Scale Fermentation

¢ |Inoculum Preparation:
o Pick a single colony of the recombinant K. phaffii strain and inoculate it into a tube containing 5
mL of YPD medium [1].
o Incubate for 24 hours at 30°C and 220 rpm [1].
¢ Production Phase:
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o Transfer the pre-culture to 50 mL of fresh YPD medium in a 250 mL shake flask at a 1% (v/v)
inoculation ratio [1].
o Incubate at 30°C and 220 rpm for 72 hours [1].
o After 24 hours of incubation, add n-dodecane to a final concentration of 10% (v/v) for in-situ
product extraction [1].
e Harvest: Following the fermentation, collect the n-dodecane overlay containing the valencene for
analysis [1].

3.3. Analytical Method: GC-MS for Valencene Quantification

¢ Instrument: Gas Chromatograph with a flame ionization detector or mass spectrometer (e.g.,
SHIMADZU GC-TQ8050 NX) [1].
e Column: SH-I-Sil column (30 m x 0.25 mm x 0.25 pm) [1].
e Carrier Gas: Helium at a constant flow rate of 1 mL/min [1].
e Temperature Program [1]:
o Inlet Temperature: 240°C
o Oven Program: Initial temperature 60°C (hold for 10 min) - Ramp to 200°C at 10°C/min —
Hold at 200°C for 6 min.
e Detection: Compare retention times and mass spectra with an authentic valencene standard for
identification and quantification [1].

Visual Overview of Biosynthesis and Engineering Workflow

The following diagram illustrates the integrated metabolic pathway and engineering strategy in the

engineered K. phdffii:

Discussion and Notes

e Chassis Selection: K. phaffii is a robust eukaryotic host with advantages for protein processing and
genetic manipulation, making it a promising platform for terpenoid production [1].

¢ Critical Engineering Steps: The most significant yield improvements came from redirecting
metabolic flux by down-regulating the competitive squalene pathway and amplifying the copy number
of the key fusion enzyme [1].

¢ Industrial Relevance: The titer of 173.6 mg/L in shake flasks demonstrates the potential of this
engineered cell factory. For commercial production, further optimization in bioreactors (e.g., controlled
fed-batch fermentation) is recommended.

e Broader Applicability: The strategies employed here—fusion protein expression, pathway
enhancement, and competitive pathway down-regulation—provide a valuable template for the
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synthesis of other high-value terpenoids in K. phaffii [1].

Conclusion

This protocol outlines a systematic approach to engineer Komagataella phdffii into an efficient cell factory
for (+)-valencene production. By combining multiple metabolic engineering strategies, a significant increase

in yield was achieved, showcasing a viable and sustainable alternative to traditional plant extraction

methods.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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